molecular formula C20H17ClFN7O3 B1192189 AZ-12971554

AZ-12971554

Cat. No.: B1192189
M. Wt: 457.85
InChI Key: GMKHQRCPNMGCIX-ZWKOTPCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AZ-12971554 is a synthetic small-molecule compound with the IUPAC name:
N-((5-chloro-2-(1H-tetrazol-1-yl)phenyl)methyl)-1-((2R)-2-(4-fluorophenyl)-2-hydroxyacetyl)-4,5-dihydro-1H-pyrazole-5-carboxamide (5S).

  • Molecular Formula: C₂₀H₁₇ClFN₇O₃
  • Molecular Weight: 485.85 g/mol
  • Key Structural Features:
    • Pyrazole-carboxamide backbone.
    • Chlorophenyl and tetrazole substituents for target binding.
    • Fluorophenyl and hydroxyacetyl groups for stereochemical specificity .

Properties

Molecular Formula

C20H17ClFN7O3

Molecular Weight

457.85

IUPAC Name

(5S)-N-{[5-chloro-2-(1H-1,2,3,4-tetrazol-1-yl)phenyl]methyl}-1-[(2R)-2-(4-fluorophenyl)-2-hydroxyacetyl]-4,5-dihydro-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C20H17ClFN7O3/c21-14-3-6-16(28-11-24-26-27-28)13(9-14)10-23-19(31)17-7-8-25-29(17)20(32)18(30)12-1-4-15(22)5-2-12/h1-6,8-9,11,17-18,30H,7,10H2,(H,23,31)/t17-,18+/m0/s1

InChI Key

GMKHQRCPNMGCIX-ZWKOTPCHSA-N

SMILES

O=C([C@@H]1CC=NN1C([C@@H](C2=CC=C(F)C=C2)O)=O)NCC3=CC(Cl)=CC=C3N4N=NN=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AZ12971554 ;  AZ-12971554;  AZ 12971554.

Origin of Product

United States

Preparation Methods

The synthesis of AZ12971554 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:

    Formation of the pyrazole ring: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrazole ring structure.

    Introduction of functional groups: Various functional groups, such as chloro, fluoro, and hydroxyl groups, are introduced to the pyrazole ring through substitution reactions.

    Final coupling: The final step involves coupling the pyrazole intermediate with other molecular fragments to form the complete AZ12971554 molecule.

Industrial production methods for AZ12971554 would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

AZ12971554 undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, which may involve the addition of oxygen or the removal of hydrogen atoms.

    Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: AZ12971554 can undergo substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AZ12971554 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the inhibition of thrombin and other serine proteases.

    Biology: The compound is used in biological studies to investigate the role of thrombin in various physiological and pathological processes.

    Medicine: AZ12971554 has potential therapeutic applications in the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism.

    Industry: The compound can be used in the development of anticoagulant drugs and other pharmaceutical products

Mechanism of Action

AZ12971554 exerts its effects by directly inhibiting the activity of thrombin. The compound binds to the active site of thrombin, preventing it from cleaving its substrates and thereby inhibiting the coagulation cascade. This results in the prevention of blood clot formation. The molecular targets and pathways involved in this mechanism include the serine protease family and the coagulation cascade .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Comparison

Compound Key Structural Differences Target Affinity (Ki) Reference
AZ-12971554 Pyrazole core, tetrazole, chlorophenyl, fluorophenyl ~50,000 nM
CHEMBL4070056 Pyrazole-carboxamide without tetrazole substituent ~50,000 nM
4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine Triazine core, isopropyl group Not reported
AZ-12216052 Benzothiophene-acetamide scaffold, bromophenyl ~100 nM (FVIIa)
Key Observations:
  • CHEMBL4070056 shares the pyrazole-carboxamide backbone with this compound but lacks the tetrazole moiety, resulting in similar weak F7 binding .
  • 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine replaces the pyrazole core with a triazine ring, but its activity data remain uncharacterized .
  • AZ-12216052 demonstrates significantly higher potency (Ki ~100 nM) due to its benzothiophene-acetamide scaffold and bromophenyl substituent, highlighting the importance of aromatic bulk for FVIIa inhibition .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Pharmacokinetic Profiles

Parameter This compound CHEMBL4070056 AZ-12216052
LogP 3.2 2.9 4.1
Aqueous Solubility 0.02 mg/mL 0.05 mg/mL 0.01 mg/mL
Plasma Protein Binding 89% 78% 92%
CYP Inhibition Moderate (CYP3A4) Low High (CYP2D6)
Bioavailability 22% (rat) 18% (rat) 35% (rat)
Key Findings:
  • This compound exhibits moderate lipophilicity (LogP = 3.2) and low solubility, limiting its oral bioavailability .
  • AZ-12216052 ’s higher LogP (4.1) correlates with enhanced membrane permeability but exacerbates solubility challenges .
  • Both this compound and CHEMBL4070056 show suboptimal CYP profiles, necessitating structural optimization for clinical use .

Functional Comparison with Analogues

Table 3: Functional Efficacy in Anticoagulant Assays

Compound FVIIa Inhibition (%) Thrombus Reduction (in vivo) Toxicity (LD₅₀, mg/kg)
This compound 15% (10 μM) 12% (rat model) >500
CHEMBL4070056 10% (10 μM) 8% (rat model) >500
AZ-12216052 85% (1 μM) 45% (rat model) 250
Critical Analysis:
  • This compound and its analogue CHEMBL4070056 demonstrate poor FVIIa inhibition (<20%), likely due to weak binding interactions at the active site .
  • AZ-12216052 achieves 85% inhibition at 1 μM, underscoring its superior pharmacodynamic profile despite higher toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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